Phenyltrimethylammonium tribromide

Description

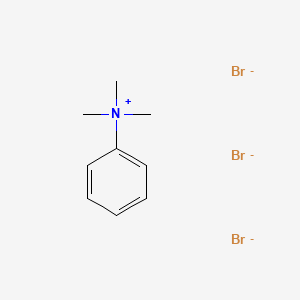

Structure

3D Structure of Parent

Properties

CAS No. |

4207-56-1 |

|---|---|

Molecular Formula |

C9H14Br3N-2 |

Molecular Weight |

375.93 g/mol |

IUPAC Name |

trimethyl(phenyl)azanium;tribromide |

InChI |

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |

InChI Key |

VVHZJARZKKLEOT-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Appearance |

Solid powder |

Other CAS No. |

4207-56-1 |

Pictograms |

Corrosive |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

3426-74-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Tribromide (PTAT)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and application of Phenyltrimethylammonium Tribromide (PTAT). The methodologies described herein are grounded in established, peer-reviewed protocols, with an emphasis on the causal reasoning behind experimental choices to ensure both procedural success and operator safety.

Introduction and Strategic Importance

This compound (PTAT), also known as Trimethylphenylammonium tribromide or PTAP, is a versatile and highly selective brominating and oxidizing agent in organic synthesis.[1][2][3][4] Presented as a stable, orange crystalline powder, its primary advantage lies in its controlled reactivity and safer handling profile compared to elemental bromine.[5][6] As a solid, PTAT mitigates the risks associated with the volatility and high corrosivity of liquid bromine, making it an indispensable reagent in both academic and industrial laboratories.[5][6]

The compound's efficacy stems from the tribromide anion (Br₃⁻), which acts as the active brominating species.[7] The bulky phenyltrimethylammonium cation facilitates its solubility in organic solvents and acts as a phase transfer catalyst, enhancing reaction rates and yields.[8][9][10] This unique structure allows for highly selective transformations, such as the α-bromination of ketones, that are often difficult to achieve with molecular bromine without significant side reactions.[7][11] Its applications extend to the oxidation of alcohols and sulfides, spiro-cyclizations, and the synthesis of various pharmaceutical intermediates.[12][13]

Critical Safety and Hazard Management

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as corrosive and can cause severe skin burns and serious eye damage.[1][4][14] Inhalation may lead to severe respiratory tract irritation with possible burns.[3]

Key Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[14] All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2][3]

-

Handling: Avoid generating dust.[3] Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] PTAT is hygroscopic (absorbs moisture from the air) and should be stored protected from moisture.[3]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

-

The Chemical Science of Synthesis

The synthesis of PTAT is a robust two-step process. The first step involves the formation of a quaternary ammonium salt, which then serves as the cation for the tribromide anion formed in the second step.

Reaction Mechanism

The synthesis begins with the quaternization of an amine (N,N-dimethylaniline) with an alkylating agent (dimethyl sulfate) to form the phenyltrimethylammonium cation. In the second stage, this cation is combined with hydrobromic acid and elemental bromine. The bromide ions (Br⁻) from the acid react with molecular bromine (Br₂) to form the more stable and less reactive tribromide anion (Br₃⁻). This anion then pairs with the previously formed phenyltrimethylammonium cation, precipitating the stable, solid PTAT product.

Caption: Reaction mechanism for the two-step synthesis of PTAT.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7] It is critical to perform a thorough risk assessment before beginning any experimental work.

Part A: Synthesis of Phenyltrimethylammonium Methyl Sulfate

This initial step creates the quaternary ammonium salt precursor.

| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |

| N,N-Dimethylaniline | 121.18 | 24.8 g (25.9 mL) | 0.205 | Starting Material |

| Dimethyl Sulfate | 126.13 | 25.0 g (19.0 mL) | 0.200 | Alkylating Agent |

| Toluene (dry) | 92.14 | 100 mL | - | Solvent |

Procedure:

-

In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, dissolve 24.8 g of freshly distilled N,N-dimethylaniline in 100 mL of dry toluene.[7][15]

-

Stir the solution and gently heat it to approximately 40°C.[7]

-

Cease heating and, over a 20-minute period, add 25.0 g of dimethyl sulfate via a dropping funnel. Caution: Dimethyl sulfate is a potent carcinogen and highly toxic; handle with extreme care in a fume hood.[7][15]

-

Within minutes of addition, the colorless phenyltrimethylammonium methyl sulfate will begin to crystallize.[7][15]

-

After the addition is complete, continue stirring the mixture. The reaction is exothermic and the temperature may rise slowly. Maintain the reaction for an additional 1.5 hours at room temperature.[15]

-

Cool the mixture in an ice bath.[15]

-

Filter the resulting white crystalline solid using a Büchner funnel.[7]

-

Wash the filtered solid with 20 mL of dry toluene to remove any unreacted starting materials.[7]

-

Dry the product under vacuum to yield 44–46.5 g (89–94%) of phenyltrimethylammonium methyl sulfate.[7]

Part B: Synthesis of this compound (PTAT)

This step converts the precursor salt into the final tribromide product.

| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |

| Phenyltrimethylammonium Methyl Sulfate | 247.31 | 10.0 g | 0.040 | Cation Source |

| Hydrobromic Acid (48%) | 80.91 | 10 mL | - | Bromide Source |

| Bromine | 159.81 | 7.8 g (2.5 mL) | 0.049 | Brominating Agent |

| Acetic Acid | 60.05 | ~25 mL | - | Recrystallization Solvent |

Procedure:

-

In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve 10.0 g of the phenyltrimethylammonium methyl sulfate from Part A in a solution of 10 mL of 48% hydrobromic acid diluted with 10 mL of water.[7]

-

While stirring vigorously, add 7.8 g of bromine from a dropping funnel over a 20-minute period. Caution: Bromine is highly corrosive and toxic. Perform this addition in a well-ventilated fume hood.[7]

-

An orange-yellow precipitate of PTAT will form immediately. Continue stirring the resulting slurry at room temperature for 5-6 hours to ensure complete reaction.[7]

-

Filter the solid product using a Büchner funnel.[7]

-

Wash the filter cake with approximately 10 mL of cold water.[7]

-

Air-dry the crude product on the filter paper under an efficient hood to remove residual water and acid.[7]

Purification via Recrystallization

To achieve high purity, the crude PTAT should be recrystallized.

-

Transfer the crude PTAT (approx. 15 g) to a suitable flask.

-

Add 25 mL of glacial acetic acid and gently heat the mixture with stirring until the solid dissolves completely.[7]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Filter the resulting orange crystals, wash with a small amount of cold water, and air-dry thoroughly.[7]

-

The expected yield of pure, recrystallized PTAT is 12.9–14.0 g (86–93%).[7]

Product Characterization and Data Summary

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄Br₃N | [2][8] |

| Molecular Weight | 375.93 g/mol | [8] |

| Appearance | Orange crystalline solid | [2][7] |

| Melting Point | 113–115 °C | [7][8] |

| Purity (Active Br₂) | ~42.5% (by titration) | [7] |

Experimental Workflow Visualization

The overall process from starting materials to the final, purified product can be visualized as a clear, sequential workflow.

Caption: Overall experimental workflow for the synthesis of PTAT.

References

-

Cole-Parmer. Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

-

Fieser, L. F. (1988). 2-Bromoacetyl-6-methoxynaphthalene. Organic Syntheses, Coll. Vol. 7, 64. Retrieved from [Link]

-

Various Authors. (2025-08-07). This compound: A Versatile Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

Loba Chemie. (2017-12-18). MATERIAL SAFETY DATA SHEET (MSDS) - PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Optimizing Chemical Synthesis: The Role of this compound. Retrieved from [Link]

- Kumar, S., & Singh, S. (2014). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of Advanced Research in Engineering and Technology, 5(10), 1-7.

-

CN102827116A. (2012). Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production. Patsnap Eureka. Retrieved from [Link]

-

De, A., & Kundu, D. (2017). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. Organic & Biomolecular Chemistry, 15(3), 553-557. Retrieved from [Link]

- Patil, S. B., et al. (2013). Kinetics of Bromination of Benzofurans by this compound. Journal of Applicable Chemistry, 2(4), 843-850.

-

Autech Industry Co.,Limited. (n.d.). Mastering Bromination: Your Guide to this compound. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. lobachemie.com [lobachemie.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CAS 16056-11-4: Phenyltrimethylammonium bromide [cymitquimica.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route – stereoselective synthesis of oxaspirohexacyclodieneones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical Properties of Phenyltrimethylammonium Tribromide

Abstract

Phenyltrimethylammonium tribromide (PTAT), a quaternary ammonium salt, is a highly versatile and efficient reagent in organic synthesis.[1] Its solid, crystalline nature offers significant advantages in handling and safety over elemental bromine, making it a preferred brominating agent in numerous applications, from pharmaceutical intermediate synthesis to polymer chemistry.[1][2] This guide provides a comprehensive overview of the core physical properties of PTAT, offering insights into its structural characteristics, thermal stability, solubility, and spectral data. The causality behind the experimental determination of these properties is explored, providing a framework for its practical application and safe handling in a laboratory setting.

Introduction: The Utility of a Stable Brominating Agent

In the realm of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a fundamental transformation. While elemental bromine is a powerful brominating agent, its high reactivity, volatility, and corrosive nature present significant handling and safety challenges. This compound emerges as a stable, crystalline, and easily handled alternative that delivers a controlled release of bromine.[2] Its utility extends beyond simple bromination, acting as a phase transfer catalyst and participating in various oxidative transformations.[1][3] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development.

Molecular Structure and Core Identifiers

The molecular integrity of a reagent is the foundation of its chemical behavior. PTAT consists of a phenyltrimethylammonium cation and a tribromide anion. The positive charge on the quaternary ammonium group is delocalized over the entire cation, contributing to its stability.

Diagram 1: Molecular Structure of this compound

A representation of the ionic pairing in this compound.

A consistent and accurate identification of this compound is crucial for regulatory compliance and scientific reproducibility. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Trimethylphenylammonium tribromide, PTAP, Phenyltrimethylammonium bromide dibromide, Phenyltrimethylammonium bromide-perbromide | [1][5][6][7] |

| CAS Number | 4207-56-1 | [1][4][8] |

| Molecular Formula | C₉H₁₄Br₃N | [1][8] |

| Molecular Weight | 375.93 g/mol | [1][4][8] |

| InChI Key | PRXNKYBFWAWBNZ-UHFFFAOYSA-N | [8] |

| SMILES | C(C)c1ccccc1.Br[Br-]Br | [8] |

Physicochemical Properties: A Quantitative Overview

The bulk properties of a chemical reagent dictate its behavior in a laboratory setting, from its appearance to its reactivity.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange or brown crystalline powder. | [1][5][6][7] |

| Melting Point | 110 - 115 °C (with decomposition) | [1][4][8] |

| Solubility | Soluble in hot ethanol (10 mg/mL), hot methanol, and dimethyl sulfoxide (DMSO). Insoluble in water. | [9][10][11][12] |

| Stability | Stable under recommended storage conditions. It is, however, hygroscopic (absorbs moisture from the air). | [5][6][9] |

Experimental Protocols for Physical Property Determination

The values presented in the preceding table are determined through standardized experimental procedures. Understanding these methodologies provides a deeper appreciation for the data's reliability and limitations.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For PTAT, the melting point is accompanied by decomposition, which is an important characteristic to note.

Methodology:

-

A small, finely powdered sample of PTAT is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. The observation of gas evolution or color change indicates decomposition.

Causality: A narrow melting range is indicative of high purity. The decomposition at the melting point suggests that the thermal energy is sufficient to break chemical bonds within the tribromide anion or the organic cation.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

A known mass of PTAT is added to a specific volume of a solvent at a controlled temperature.

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely.

-

If the solid dissolves, more solute is added until saturation is reached. The solubility is then quantified as the mass of solute per volume of solvent.

Causality: The "like dissolves like" principle generally applies. The ionic nature of PTAT contributes to its solubility in polar organic solvents like hot alcohols and DMSO.[9][10][11] Its insolubility in water is somewhat counterintuitive for an ionic compound but is a noted property.[12][13]

Spectral Characterization: The Fingerprint of a Molecule

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it.

¹H NMR Data (400 MHz, DMSO-d₆):

-

δ 7.976 ppm: Aromatic protons

-

δ 7.651 ppm: Aromatic protons

-

δ 7.597 ppm: Aromatic protons

-

δ 3.623 ppm: Methyl protons (-N(CH₃)₃)[14]

Interpretation: The signals in the aromatic region (around 7.6-8.0 ppm) correspond to the protons on the phenyl group. The single, strong peak at approximately 3.6 ppm is characteristic of the nine equivalent protons of the three methyl groups attached to the nitrogen atom.[14] The integration of these peaks would show a ratio consistent with the number of protons in each environment.

Diagram 2: Workflow for NMR Sample Preparation and Analysis

A generalized workflow for obtaining and interpreting an NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds.

Expected Absorptions:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

-

C-N stretching: In the 1250-1020 cm⁻¹ region

Causality: The specific frequencies of these vibrations are characteristic of the types of bonds present in the molecule, providing a functional group "fingerprint."

Stability, Handling, and Storage

Stability: PTAT is generally stable under recommended storage conditions.[9] However, it is hygroscopic and should be protected from moisture.[5][6] It is incompatible with strong oxidizing agents, bases, and reducing agents.[9][15]

Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling PTAT.[5][9] It causes severe skin burns and eye damage.[5][6][15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][15]

Storage: PTAT should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] A corrosives area is recommended for storage.[6] Some suppliers recommend storage at 2-8 °C.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a safer and more manageable alternative to elemental bromine. Its physical properties, from its crystalline form and melting point to its solubility and spectral characteristics, are all critical factors that influence its application. A comprehensive understanding of these properties, grounded in the experimental methodologies used for their determination, enables researchers and drug development professionals to utilize this reagent effectively and safely, ultimately contributing to the advancement of chemical synthesis.

References

-

Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Phenyltrimethylammonium Perbromide (PTAB) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Optimizing Chemical Synthesis: The Role of this compound. (n.d.). Retrieved from [Link]

-

This compound: A Versatile Reagent in Organic Synthesis. (2025, August 7). Retrieved from [Link]

-

PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2017, December 18). Retrieved from [Link]

-

Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Phenyltrimethylammonium bromide | C9H14BrN | CID 27663 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. (n.d.). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Synthesized tribromides: 1,2‐Dipyridinium ditribromide‐ethane (DPTBE,... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. lobachemie.com [lobachemie.com]

- 8. Trimethylphenylammonium tribromide 97 4207-56-1 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Trimethylphenylammonium Tribromide | 4207-56-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound, 97% | Fisher Scientific [fishersci.ca]

- 14. This compound(4207-56-1) 1H NMR [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Phenyltrimethylammonium Tribromide (PTT): A Comprehensive Technical Guide to Stability and Storage for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and efficient introduction of bromine atoms into molecular architectures is a frequent necessity. Phenyltrimethylammonium tribromide (PTT), a crystalline, orange solid, has emerged as a versatile and manageable brominating agent, offering a safer and often more selective alternative to liquid bromine.[1] Its utility in the synthesis of intermediates for pharmaceuticals and other specialty chemicals is well-documented.[2] This guide provides an in-depth exploration of the stability and proper storage of PTT, designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure its efficacy and safety in their critical work.

Core Chemical and Physical Properties of this compound

This compound, also known as Trimethylphenylammonium tribromide, is a quaternary ammonium salt that exists as a stable, orange crystalline powder under normal conditions.[3] It is characterized by the presence of a phenyltrimethylammonium cation and a tribromide anion.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄Br₃N | [3] |

| Molecular Weight | 375.93 g/mol | [3] |

| Appearance | Orange crystalline powder | [3] |

| Melting Point | 110-115 °C (with decomposition) | [4] |

| Solubility | Insoluble in water | [5] |

A key feature of PTT is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[6] This property is central to its stability and dictates the necessary storage and handling protocols.

The Stability Profile of this compound: A Multi-faceted Consideration

The stability of PTT is not absolute and is influenced by several environmental factors, primarily moisture, temperature, and light. Understanding the potential degradation pathways is crucial for maintaining the reagent's integrity and ensuring reproducible experimental outcomes.

Hygroscopicity and Hydrolytic Instability

The hygroscopicity of PTT is its most significant vulnerability.[6] The absorption of atmospheric moisture can lead to both physical and chemical degradation.

Physical Changes: Upon absorbing water, the crystalline structure of PTT can be compromised, leading to clumping and difficulty in accurate weighing and dispensing.

Chemical Decomposition (Hydrolysis): The tribromide anion (Br₃⁻) is in equilibrium with bromide (Br⁻) and molecular bromine (Br₂).[7] In the presence of water, this equilibrium can be displaced, and the tribromide ion can undergo hydrolysis. While specific studies on the hydrolysis of PTT are not extensively detailed in publicly available literature, the general principles of anion hydrolysis suggest that the tribromide ion can react with water to form hydrobromic acid (HBr) and hypobromous acid (HOBr), which is unstable and can disproportionate. This process can lead to a decrease in the "active bromine" content of the reagent, reducing its efficacy as a brominating agent.

Caption: Proposed hydrolytic degradation pathway of PTT.

Thermal Decomposition

This compound exhibits thermal instability, particularly as it approaches its melting point, where it decomposes.[4] Studies on the analogous N,N,N-trimethylanilinium salts have shown that thermal degradation can occur via a closed-shell Sₙ2-centered pathway, yielding the parent aniline and a methyl halide.[8][9] In the case of PTT, elevated temperatures could potentially lead to the decomposition of the phenyltrimethylammonium cation.

Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[10]

Incompatibilities

To ensure the stability and safety of PTT, it is crucial to avoid contact with the following substances:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[10]

-

Strong Bases: Can deprotonate the quaternary ammonium salt, leading to decomposition.

-

Moisture/Water: As detailed above, leads to hydrolysis and degradation.[6]

Best Practices for the Storage and Handling of this compound

Adherence to stringent storage and handling protocols is paramount to preserving the quality and reactivity of PTT.

Recommended Storage Conditions

The primary goal of storage is to protect PTT from atmospheric moisture. The following conditions are recommended:

-

Container: Store in a tightly closed, original container.[3]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Temperature: Store in a cool, dry place.[3] For short-term storage (days to weeks), refrigeration at 0-4°C is often recommended. For long-term storage (months to years), storage at -20°C is advisable to minimize thermal degradation.[8]

-

Location: Store in a well-ventilated area away from incompatible materials.[11]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (0-4°C short-term, -20°C long-term) | Minimizes thermal degradation. |

| Atmosphere | Dry, inert (e.g., Argon, Nitrogen) | Prevents hygroscopic moisture absorption and potential hydrolysis. |

| Container | Tightly sealed, original container | Prevents exposure to atmospheric moisture. |

| Light | Protect from light | While not explicitly stated as highly light-sensitive, storage in the dark is a general best practice for chemical reagents. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and moisture. | Prevents hazardous reactions and chemical degradation. |

Safe Handling Procedures

Due to its corrosive nature, causing severe skin and eye burns, appropriate personal protective equipment (PPE) and handling practices are essential.[3]

-

Ventilation: Always handle PTT in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[11]

-

Personal Protective Equipment (PPE):

-

Dispensing: Minimize the generation of dust when handling.[3] Use appropriate tools for transferring the solid reagent.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[11]

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of PTT, especially for long-term stored batches, is crucial for ensuring reliable experimental results.

Titrimetric Analysis for "Active Bromine" Content

A classical and effective method to determine the purity of PTT is through iodometric titration to quantify the "active bromine" content.

Principle: PTT reacts with an excess of potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Stability-Indicating HPLC Method Development

Objective: To develop a method that can separate and quantify this compound from its potential degradation products and impurities.

General Approach:

-

Column Selection: A reversed-phase column (e.g., C18, C8) is a common starting point for the separation of ionic compounds.

-

Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the quaternary ammonium cation.

-

Detection: UV detection is suitable for PTT due to the presence of the phenyl group.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the PTT sample should be subjected to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, light). The HPLC method must be able to resolve the PTT peak from all degradation product peaks.

Experimental Protocol: α-Bromination of a Ketone using PTT

This protocol provides a detailed, step-by-step methodology for the α-bromination of an aralkyl ketone, a common application of PTT, adapted from a procedure in Organic Syntheses.

Reaction: α-Bromination of 2-acetyl-6-methoxynaphthalene

Caption: Workflow for the α-bromination of a ketone using PTT.

Materials:

-

2-acetyl-6-methoxynaphthalene

-

This compound (PTT)

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).

-

Addition of PTT: To the stirred solution, add 1.88 g (0.005 mole) of this compound (PTT) in small portions over a 10-minute period. A white precipitate of phenyltrimethylammonium bromide will form.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The solution will become yellow.

-

Quenching and Isolation:

-

Caution: Quenching of brominating agents can be exothermic.

-

Slowly add 50 mL of cold water to the reaction mixture with stirring.

-

Filter the resulting crystalline product using a Buchner funnel.

-

Wash the collected solid with approximately 10 mL of water.

-

-

Purification:

-

Recrystallize the crude product from approximately 15 mL of ethanol.

-

Filter the purified crystals and wash with a small amount of cold ethanol.

-

Air-dry the final product.

-

Safe Quenching of Excess PTT: For reactions where excess PTT is used, the reaction mixture should be quenched before work-up. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be slowly added with vigorous stirring until the reddish-brown color of bromine dissipates.[7] Alternatively, a saturated aqueous solution of sodium bisulfite (NaHSO₃) can be used.

Conclusion

This compound is a valuable and versatile brominating agent for organic synthesis. Its stability and efficacy are, however, intrinsically linked to proper storage and handling. By understanding its hygroscopic nature and potential for degradation, and by implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this important reagent, leading to safer and more reproducible scientific outcomes.

References

- Development and Validation of a precise method for determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. IOSR Journal of Pharmacy and Biological Sciences.

- Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science.

- Evaluation of quaternary ammonium compounds residues in food plants surfaces.

- Tribromide. Wikipedia.

- A Comparative Guide to Brominating Agents for Organic Synthesis. Benchchem.

- Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. LJMU Research Online.

- Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow B

- Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.

- Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.

- One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. Oriental Journal of Chemistry.

- This compound | 4207-56-1. ChemicalBook.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

- Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide.

- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.

- This compound, 97%. Fisher Scientific.

- Acid Hydrolysis of Tetrabromoplatinate(II) and Bromide Anation of Tribromoaquoplatinate(II).

- This compound: A Versatile Reagent in Organic Synthesis. Synlett.

- Kinetics of Bromination of Benzofurans by this compound. JOCPR.

- Anion and C

- Tribromide anion | Br3-. PubChem.

- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). Organic Syntheses.

- Degradation Kinetics and Solvent Effects of Various Long-Chain Qu

- Describe the bonding in a tribromide anion, what is its structure?. Chemistry Stack Exchange.

- This compound. Apollo Scientific.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- This compound | CAS#4207-56-1 | Vers

- This compound: A Key Reagent for Pharmaceutical Synthesis. ChemBeq.

- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides.

- Sustainable bromination of organic compounds: A critical review.

- Synthesis of quaternary ammonium tribromides: a novel green approach.

- This compound | Sigma-Aldrich. Sigma-Aldrich.

- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.

- This compound | CAS#4207-56-1 | Vers

- Trimethylphenylammonium Tribromide | 4207-56-1. Tokyo Chemical Industry (India) Pvt. Ltd.

- Kinetics of Bromination of Benzofurans by this compound. JOCPR.

- Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). PubChem.

- Synthesis of quaternary ammonium tribromides: a novel green approach.

- Mastering Bromination: Your Guide to this compound. ChemBeq.

- Trimethylphenylammonium Tribromide | 4207-56-1. Tokyo Chemical Industry (India) Pvt. Ltd.

- Process for the preparation of quaternary ammonium tribromides.

- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides.

- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tribromide - Wikipedia [en.wikipedia.org]

- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. acgpubs.org [acgpubs.org]

Phenyltrimethylammonium tribromide CAS number 4207-56-1

An In-depth Technical Guide to Phenyltrimethylammonium Tribromide (CAS No. 4207-56-1)

Prepared by a Senior Application Scientist

For researchers, chemists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of a synthetic route. This compound (PTT), also known as trimethylphenylammonium tribromide (PTAP), has emerged as a cornerstone reagent in modern organic synthesis[1][2]. It is a versatile and highly efficient brominating agent that offers significant advantages over traditional reagents like elemental bromine[2][3]. As a stable, crystalline solid, PTT mitigates many of the handling and safety concerns associated with liquid bromine, such as its high toxicity and vapor pressure[3][4]. This guide provides a comprehensive technical overview of PTT, grounded in established scientific principles and practical, field-proven insights to empower its effective application in the laboratory.

Core Physicochemical & Spectroscopic Data

Understanding the fundamental properties of a reagent is the first step toward its successful implementation. PTT is an orange, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air[5][6]. Its stability and solid form make it significantly easier to handle, weigh, and dispense compared to liquid bromine[2][3].

| Property | Value | References |

| CAS Number | 4207-56-1 | [7][8][9][10] |

| Molecular Formula | C₉H₁₄Br₃N | [6][9][11] |

| Molecular Weight | 375.93 g/mol | [9][10][11][12] |

| Appearance | Orange to light yellow/brown crystalline powder | [5][6][9][12] |

| Melting Point | 110-115 °C (with decomposition) | [7][9][10][13] |

| Solubility | Soluble in tetrahydrofuran (THF), hot ethanol; Insoluble in water | [7][13][14] |

| Purity | Typically ≥97% | [1][5][9] |

Spectroscopic data is available for structural confirmation, including 1H NMR, IR, and UV-Vis spectra[15][16].

The Chemistry of PTT: Synthesis and Mechanism

Synthesis

PTT is readily prepared in the laboratory. A common and effective method involves the reaction of phenyltrimethylammonium methyl sulfate with bromine in a hydrobromic acid solution[14][17]. An alternative route starts from phenyltrimethylammonium bromide[18]. The general synthesis is outlined below:

Caption: A simplified workflow for the synthesis of PTT.

The crude product precipitates from the reaction mixture and can be purified by recrystallization from acetic acid to yield the characteristic orange crystals[14].

Mechanism of Bromination

The efficacy of PTT as a brominating agent stems from its role as a solid carrier for the tribromide ion (Br₃⁻)[14]. In solution, particularly in solvents like tetrahydrofuran (THF), the tribromide ion exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). It is this liberated molecular bromine that acts as the active electrophile in most bromination reactions.

The quaternary ammonium cation, [C₆H₅N(CH₃)₃]⁺, acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the tribromide anion in organic solvents[9]. This controlled release of bromine allows for more selective and milder reaction conditions compared to using liquid bromine directly, which often leads to over-bromination and side reactions[1].

Caption: The role of PTT as a controlled source of electrophilic bromine.

Key Applications & Experimental Protocols

PTT is a versatile reagent with broad applicability in organic synthesis, from the functionalization of carbonyl compounds to the oxidation of alcohols[1][9][19].

α-Bromination of Carbonyl Compounds

One of the most common applications of PTT is the selective bromination at the α-position of ketones and other carbonyl compounds[3]. The reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile that attacks the electrophilic bromine. This method is crucial for synthesizing α-bromo ketones, which are valuable intermediates for the construction of more complex molecules, including heterocycles and pharmaceuticals[3][19].

Field Insight: The choice of solvent is critical. Tetrahydrofuran (THF) is frequently used because PTT is highly soluble, while the by-product, phenyltrimethylammonium bromide, is not, which helps drive the reaction to completion[14]. Acetic acid is also an effective solvent, particularly for kinetic studies[3][20].

Protocol: α-Bromination of 2-Acetyl-6-methoxynaphthalene [14]

-

Preparation: In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: While stirring at room temperature, add 1.88 g (0.005 mole) of PTT in small portions over a 10-minute period. The stoichiometry is critical here; a 1:1 molar ratio ensures mono-bromination and minimizes side products.

-

Reaction: Stir the resulting slurry at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding water. The brominated product often precipitates and can be collected by filtration.

-

Purification: Wash the filtered solid with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-bromoacetyl-6-methoxynaphthalene.

Oxidation of Alcohols

PTT can function as a chemoselective oxidizing agent for secondary alcohols, converting them to the corresponding ketones[19]. This transformation is typically carried out in the presence of a catalytic amount of antimony(III) bromide (SbBr₃) or copper(II) bromide (CuBr₂). A key advantage of this method is its selectivity; primary alcohols are generally not affected under the same conditions, allowing for the targeted oxidation of secondary alcohols in multifunctional molecules[19].

Protocol: General Oxidation of a Secondary Alcohol [19]

-

Setup: To a solution of the secondary alcohol in a suitable solvent (e.g., dichloromethane), add a catalytic amount (e.g., 0.1 eq) of SbBr₃ or CuBr₂.

-

Reagent Addition: Add PTT (typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction & Monitoring: Stir the mixture at room temperature until the starting material is consumed, as determined by TLC.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Synthesis of ω-Bromoesters

PTT is effective in one-pot syntheses that combine multiple transformations. For instance, it can be used to convert aromatic aldehydes and diols into valuable ω-bromoesters[4]. In this process, the aldehyde and diol first form a cyclic acetal, which is then opened by PTT to yield the final bromoester product[4].

Caption: A typical workflow for a synthetic transformation using PTT.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While PTT is safer than liquid bromine, it is a hazardous chemical that must be handled with care.

Hazard Summary:

| Hazard Class | Description | GHS Pictogram | References |

| Skin Corrosion | Causes severe skin burns and eye damage. | GHS05 | [5][7][8][12] |

| Eye Damage | Causes serious eye damage. | GHS05 | [5][7][8][12] |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 | [5][8] |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield[7][8].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact[7].

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact[7][8].

Handling and Storage

-

Handling: Always handle PTT inside a certified chemical fume hood to avoid inhalation of dust[5][6][8]. Avoid generating dust during transfer[5][7]. Do not breathe dust[5][8]. Wash hands thoroughly after handling[5][8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5][8][12]. PTT is hygroscopic and should be stored under an inert atmosphere if possible[5][6][8]. Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[7][8]. It is recommended to store at 2-8°C for long-term stability[9][13][21][22].

First Aid and Spill Management

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5][7][8].

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[5][7][8].

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5][7][8].

-

Spill Management: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal[5][7][8]. Do not let the product enter drains[7][12].

Conclusion

This compound is an indispensable reagent in the modern synthetic chemist's toolkit. Its solid nature, high reactivity, and selectivity make it a superior alternative to elemental bromine for a wide range of transformations, including the α-bromination of carbonyls and the oxidation of alcohols[1][3][19]. By understanding its properties, mechanism, and the critical protocols for its safe handling, researchers can confidently leverage PTT to build complex molecular architectures efficiently and safely, accelerating progress in drug discovery and materials science.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of Scientific & Engineering Research.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- The Role of this compound in Modern Chemical Synthesis. Glentham Life Sciences.

- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.

- Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research.

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie.

- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). Organic Syntheses.

- This compound: A Versatile Reagent in Organic Synthesis.

- Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1).

- Trimethylphenylammonium tribromide.

- Kinetics of Bromination of Benzofurans by this compound.

- This compound | CAS#4207-56-1. MedKoo Biosciences.

- Phenyltrimethylammonium Perbromide (PTAB). Common Organic Chemistry.

- Trimethylphenylammonium tribromide 97% 4207-56-1. Sigma-Aldrich.

- This compound, 97%. Fisher Scientific.

- Optimizing Chemical Synthesis: The Role of this compound. Amfinecom.

- Trimethylphenylammonium Tribromide 4207-56-1. Tokyo Chemical Industry Co., Ltd..

- This compound(4207-56-1) 1H NMR spectrum. ChemicalBook.

- 4207-56-1|Mono(N,N,N-trimethylbenzenaminium) tribromide. BLD Pharm.

- This compound. Apollo Scientific.

- This compound(4207-56-1). ChemicalBook.

- Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production.

- This compound synthesis. ChemicalBook.

- Phenyltrimethylammonium bromide | C9H14BrN.

- This compound - Optional[UV-VIS] - Spectrum. SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jocpr.com [jocpr.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]

- 11. Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C9H14N.Br3 | CID 77880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. This compound | 4207-56-1 [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound(4207-56-1) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production - Eureka | Patsnap [eureka.patsnap.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medkoo.com [medkoo.com]

- 22. 4207-56-1|Mono(N,N,N-trimethylbenzenaminium) tribromide|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Nomenclature of Phenyltrimethylammonium Tribromide (PTAT/PTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium tribromide is a versatile and efficient brominating and oxidizing agent widely employed in organic synthesis. Its stability, selectivity, and ease of handling as a solid make it a valuable reagent in academic and industrial laboratories for reactions such as the α-bromination of carbonyl compounds and the addition of bromine to alkenes.[1][2] However, the variety of names and acronyms used to refer to this single chemical entity can be a significant source of confusion, potentially leading to errors in procurement, experimental replication, and literature searches. This guide provides a comprehensive overview of the nomenclature, synonyms, and chemical identifiers for this compound to ensure clarity and precision in scientific communication.

Primary Names and Acronyms

The most commonly encountered names for this reagent are This compound and Trimethylphenylammonium tribromide .[3][4] These names clearly describe the molecule's structure, which consists of a phenyltrimethylammonium cation and a tribromide anion.

Two primary acronyms are associated with this compound:

-

PTAT : Derived from P henylt rimethyla mmonium t ribromide.

-

PTAB : This acronym often stands for P henylt rimethyla mmonium p erb romide, another common synonym where "perbromide" is used interchangeably with "tribromide".[1][2][5]

It is crucial for researchers to recognize that despite the different acronyms, they refer to the same chemical structure. The term "perbromide" in this context indicates the presence of the Br₃⁻ anion.

Systematic (IUPAC) Name

The official systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is Benzenaminium, N,N,N-trimethyl-, (tribromide) .[6][7] This name is constructed based on the formal rules of chemical nomenclature:

-

Benzenaminium : Identifies the core structure as a derivative of aniline (benzenamine) where the nitrogen atom is cationic.

-

N,N,N-trimethyl- : Specifies that three methyl groups are attached to the nitrogen atom.

-

(tribromide) : Denotes the counter-anion, Br₃⁻.

While less common in everyday lab use, the IUPAC name is essential for unambiguous identification in publications and regulatory documents.

Synonyms and Common Names

A wide array of synonyms exists for this compound, which can be found in chemical supplier catalogs, databases, and older literature. Understanding these variations is key to conducting thorough literature reviews and sourcing the correct reagent.

| Synonym | Common Acronym/Abbreviation | Context of Use |

| Trimethylphenylammonium tribromide | PTAT | Widely used in catalogs and literature.[3][4] |

| Phenyltrimethylammonium perbromide | PTAB | Common in synthetic chemistry literature.[8][9] |

| Phenyltrimethylammonium bromide dibromide | - | Descriptive name found in supplier catalogs.[1][10] |

| Phenyltrimethylammonium bromide-perbromide | - | Variant of the dibromide name.[3][10][11][12] |

| N,N,N-Trimethylanilinium tribromide | - | A more formal, descriptive name.[3][13] |

| Jacques reagent | - | A historical or trivial name.[7][8][14] |

| Ammonium, trimethylphenyl-, (tribromide) | - | A name based on the ammonium salt structure.[6][8] |

| Mono(N,N,N-trimethylbenzenaminium) tribromide | - | A highly specific, formal name.[7][15] |

Critical Chemical Identifiers

To eliminate any ambiguity arising from synonyms, researchers should rely on universal chemical identifiers. The CAS (Chemical Abstracts Service) Registry Number is the most reliable identifier for a chemical substance.

| Identifier | Value |

| CAS Registry Number | 4207-56-1 [4][9][11][12][16][17] |

| PubChem CID | 77880[16] |

| EC Number | 224-127-8[3] |

| MDL Number | MFCD00011789[3][16] |

| Beilstein Registry Number | 3919459[3][9] |

| UNII | 9V4E7J2MSS[9][14] |

| Molecular Formula | C₉H₁₄Br₃N[11][16] |

| Molecular Weight | 375.93 g/mol [11][16] |

| InChIKey | PRXNKYBFWAWBNZ-UHFFFAOYSA-N[9] |

| Canonical SMILES | C(C)C1=CC=CC=C1.Br[9][18] |

Workflow for Reagent Identification

When encountering an unfamiliar name or acronym in a publication or protocol, a systematic verification process is essential. The following workflow ensures the correct identification of the chemical entity.

Caption: Workflow for verifying a chemical's identity using its CAS number.

Experimental Protocol: α-Bromination of a Ketone

To illustrate the practical application of PTAT, a representative protocol for the α-bromination of a simple ketone is provided below. This procedure highlights the reagent's utility and handling.

Objective: To synthesize 2-bromoacetophenone from acetophenone using this compound (PTAT).

Materials:

-

Acetophenone

-

This compound (CAS: 4207-56-1)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 1.20 g, 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution at room temperature, add this compound (PTAT) (e.g., 3.76 g, 10.0 mmol) in one portion. The orange color of the PTAT will be observed.[1]

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The orange color of the reaction mixture may fade as the tribromide is consumed.

-

Workup:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-bromoacetophenone can be purified by column chromatography or recrystallization if necessary.

Conclusion

The consistent and accurate identification of chemical reagents is fundamental to experimental reproducibility and laboratory safety. For this compound, a powerful and common synthetic tool, a familiarity with its various synonyms—including PTAT and PTAB—is beneficial. However, best practice dictates the primary use of the CAS Registry Number 4207-56-1 in all documentation, from laboratory notebooks to publications and purchase orders. This ensures that regardless of the trivial or supplier-specific name used, the chemical entity is unambiguously identified, fostering clarity and integrity in the scientific community.

References

-

LabSolutions. Trimethylphenylammonium tribromide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77880, Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). [Link]

-

Organic-Chemistry.org. Phenyltrimethylammonium Perbromide (PTAB). [Link]

-

U.S. Global Substance Registration System. This compound. [Link]

-

Loba Chemie. This compound. [Link]

-

Pharmaffiliates. Trimethylphenylammonium Tribromide. [Link]

-

ChemBK. Phenyl Trimethyl Ammonium Tribromide. [Link]

-

Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2009(02), 330-331. [Link]

-

Ascent Sbr. PTA Purified Terephthalic Acid Manufacturers. [Link]

-

U.S. Environmental Protection Agency. Benzenaminium, N,N,N-trimethyl-, bromide (1:1). [Link]

-

PharmaCompass. Benzenaminium, N,N,N-trimethyl-, (tribromide). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7489, Terephthalic Acid. [Link]

-

Wikipedia. Cetrimonium bromide. [Link]

-

Womble Bond Dickinson. Navigating California's New Arbitration Landscape: Understanding SB 82 and Its Potential Impact. [Link]

-

The Good Scents Company. terephthalic acid. [Link]

Sources

- 1. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C9H14N.Br3 | CID 77880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 4207-56-1: Benzenaminium, N,N,N-trimethyl-, (tribromid… [cymitquimica.com]

- 9. This compound | 4207-56-1 [chemicalbook.com]

- 10. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. 4207-56-1 CAS | this compound | Quaternary Ammonium Compounds | Article No. 5239P [lobachemie.com]

- 13. chembk.com [chembk.com]

- 14. echemi.com [echemi.com]

- 15. 4207-56-1|Mono(N,N,N-trimethylbenzenaminium) tribromide|BLD Pharm [bldpharm.com]

- 16. chemimpex.com [chemimpex.com]

- 17. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide on the Health and Safety Precautions for Phenyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

Phenyltrimethylammonium tribromide (PTAT), also known as trimethylphenylammonium tribromide, is a versatile and effective brominating agent used in organic synthesis.[1] Its solid, crystalline nature makes it a safer and more manageable alternative to liquid bromine for various chemical transformations.[1] However, its utility in the laboratory is matched by its significant health and safety hazards. This guide provides a comprehensive overview of the necessary precautions for handling PTAT, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[5][6]

GHS Hazard Statements:

GHS Pictogram:

The primary hazards associated with PTAT are due to its corrosive nature. Contact with skin or eyes can lead to severe burns and potentially permanent damage.[5] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[5] Ingestion can result in severe burns to the gastrointestinal tract.[5]

First-Aid Measures: Immediate and Essential Responses

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. All personnel handling this chemical should be familiar with these procedures and the location of emergency equipment.

Emergency Response Workflow

Caption: Emergency first-aid procedures for this compound exposure.

-

After Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2][5]

-

After Skin Contact: Immediately remove all contaminated clothing and shoes.[2][9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention.[5]

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[2][6]

-

After Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2][5]

Handling and Storage: Proactive Safety Measures

Proper handling and storage procedures are paramount to preventing exposure to this compound.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

-

Avoid generating dust.[5][9] Use appropriate tools to handle the solid material and minimize dust creation during transfer.

-

Do not breathe in the dust.[3]

-

Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[2][10]

-

To avoid a violent reaction, always add the material to water and never the other way around.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

-

The substance is hygroscopic and should be protected from moisture.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][11]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when working with this compound.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[2][5] | To protect against splashes and dust that can cause severe eye damage.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[2][5] | To prevent skin contact which can lead to severe burns.[2] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated and ventilation is inadequate.[3][5] | To prevent inhalation of dust which can cause respiratory tract irritation and burns.[5] |

Always inspect PPE before use to ensure its integrity.[2] Contaminated clothing should be removed immediately and washed before reuse.[5][9]

Spill and Disposal Procedures: Containing and Mitigating Risks

In the event of a spill, prompt and correct action is necessary to prevent the spread of contamination and exposure to personnel.

Spill Cleanup:

-

Evacuate all non-essential personnel from the spill area.[10]

-

Ensure adequate ventilation.[10]

-

Wear the appropriate PPE as outlined in the previous section.[10]

-

Carefully sweep up the spilled solid material, avoiding dust generation.[2][5]

-

Place the spilled material into a suitable, labeled container for disposal.[2][9]

-

Clean the spill area with a suitable agent to neutralize any residue, and then wash the area.[9]

-

Prevent the spilled material from entering drains or waterways.[2][9]

Disposal:

-

Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.[3][6]

-

Waste is classified as hazardous.[6] It should be disposed of through a licensed waste disposal company.[3][7]

Toxicological Information

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand strict adherence to safety protocols. By understanding the risks, implementing proper handling and storage procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The causality behind these protocols is to prevent direct contact and inhalation, thereby mitigating the risk of severe chemical burns and respiratory damage. This self-validating system of precautions ensures a safer laboratory environment for everyone.

References

-

Loba Chemie. (2017-12-18). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27663, Phenyltrimethylammonium bromide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77880, Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C9H14N.Br3 | CID 77880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Trimethylphenylammonium Tribromide | 4207-56-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Trimethylphenylammonium tribromide 97 4207-56-1 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

electrophilic bromination mechanism with Phenyltrimethylammonium tribromide

An In-Depth Technical Guide to Electrophilic Bromination with Phenyltrimethylammonium Tribromide (PTAT)

Authored by a Senior Application Scientist

Abstract

Electrophilic aromatic bromination is a cornerstone of modern organic synthesis, providing essential intermediates for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and operational safety. This guide provides a comprehensive technical overview of this compound (PTAT), a reagent that has emerged as a superior alternative to traditional brominating agents like elemental bromine. We will explore the nuanced mechanistic details of PTAT-mediated electrophilic bromination, discuss factors governing its high regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of PTAT for precise and safe molecular construction.

This compound (PTAT): A Profile

This compound (CAS 4207-56-1) is a stable, non-volatile, orange crystalline solid.[3] Its solid-state nature is the primary reason for its enhanced safety profile compared to highly corrosive and volatile liquid bromine, significantly reducing handling risks and exposure to hazardous fumes.[3][4] The reagent is composed of a phenyltrimethylammonium cation and a tribromide anion (Br₃⁻), which acts as the source of electrophilic bromine. This structure contributes to its controlled reactivity and remarkable selectivity in various chemical transformations.[3]

Physicochemical & Safety Data

For any laboratory application, a thorough understanding of a reagent's properties and safety requirements is non-negotiable. The following table summarizes the key characteristics of PTAT.

| Property | Value | Reference |

| CAS Number | 4207-56-1 | [5] |

| Molecular Formula | C₉H₁₄Br₃N | [5] |

| Molecular Weight | 375.93 g/mol | [5] |

| Appearance | Light yellow to orange-brown crystalline powder | [3][5] |

| Melting Point | 110 - 115 °C | [5] |

| Purity | ≥97% | [6] |

| Primary Hazard | Causes severe skin burns and eye damage | [7] |

| Incompatibility | Strong oxidizing agents, moisture | [8][9] |

Mandatory Safety & Handling Protocol

Trustworthiness in experimental science begins with safety. The use of PTAT, while safer than liquid bromine, demands strict adherence to safety protocols.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber), and inspect them prior to use.[10]

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11]

Handling and Storage:

-

Ventilation: Always handle PTAT in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8][10]

-

Dispensing: As a solid, PTAT can be accurately weighed, which is a significant advantage over volumetric measurement of liquid bromine.[4] Avoid generating dust during transfer.[8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials and moisture.[8][9]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry clean-up procedures and place it in a suitable, labeled container for disposal.[8][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The Core Mechanism of Electrophilic Aromatic Bromination

The generally accepted mechanism for electrophilic aromatic bromination proceeds via a two-step process involving the formation of a cationic intermediate known as an arenium ion or Wheland intermediate.[2][12] PTAT serves as an excellent source of the bromine electrophile required for this transformation.

Generation of the Bromine Electrophile

The tribromide anion of PTAT exists in equilibrium with molecular bromine (Br₂) and a bromide anion (Br⁻). While Br₂ itself is an electrophile, its electrophilicity can be enhanced, often by a Lewis acid catalyst in the case of unactivated or deactivated aromatic rings.[12][13] However, for electron-rich (activated) aromatic systems, the Br₂ generated from PTAT is sufficiently electrophilic to initiate the reaction without a catalyst.

The Substitution Pathway

The bromination reaction follows a well-established pathway:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This step is typically the rate-determining step of the reaction. It disrupts the aromaticity of the ring and forms the resonance-stabilized Wheland intermediate.[12]

-

Re-aromatization: A weak base in the reaction mixture, such as the bromide anion (Br⁻) or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate. This restores the aromaticity of the ring, yielding the final brominated product and HBr.

It is noteworthy that recent high-level computational studies have cast some doubt on the universal presence of a stable Wheland intermediate, suggesting that an addition-elimination pathway may be kinetically favored under certain conditions.[14][15] However, the Wheland intermediate model remains a powerful and widely used framework for predicting and explaining reactivity and regioselectivity in electrophilic aromatic substitution.

Mechanistic Diagram

Caption: General mechanism of electrophilic aromatic bromination using PTAT.

Causality of Reactivity and Regioselectivity

The success of a synthetic step hinges on controlling not only if a reaction occurs, but where it occurs. In electrophilic aromatic bromination, the regiochemical outcome is dictated by the substituents already present on the aromatic ring.

-

Activating Groups (Ortho-, Para-Directing): Substituents that donate electron density to the ring, such as -OH, -OR, -NH₂, and alkyl groups, activate the ring towards electrophilic attack.[13] They stabilize the positive charge in the Wheland intermediate, particularly when the electrophile adds to the ortho or para positions. This stabilization lowers the activation energy for the formation of these intermediates, making ortho and para substitution the major pathways. PTAT is known to exhibit high para-selectivity for many activated substrates.[2][16]

-

Deactivating Groups (Meta-Directing): Substituents that withdraw electron density from the ring, such as -NO₂, -CN, -SO₃H, and -C(O)R, deactivate the ring. They destabilize the cationic intermediate. Attack at the meta position is least disfavored because this position avoids placing the positive charge directly adjacent to the electron-withdrawing group, making it the major pathway for deactivated systems.

-

Halogens (Ortho-, Para-Directing Deactivators): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the intermediate.

Summary of Directing Effects

| Group Type | Examples | Effect on Rate | Directing Influence |